What is the structure of N-Propyl 4-bromo-3-methoxybenzamide
What is the structure of N-Propyl 4-bromo-3-methoxybenzamide
An In-Depth Technical Guide to N-Propyl 4-bromo-3-methoxybenzamide
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characteristics of N-Propyl 4-bromo-3-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's architecture, proposes a robust synthetic pathway via amide coupling, and offers a detailed, predictive analysis of its spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). By explaining the causality behind experimental choices and grounding claims in established chemical principles, this guide serves as a foundational resource for the synthesis, identification, and potential application of this substituted benzamide compound.
Introduction: The Significance of Substituted Benzamides
Benzamides are a cornerstone structural motif in medicinal chemistry and materials science. The amide bond is a fundamental linkage in biological systems, and its incorporation into aromatic scaffolds has given rise to a vast array of compounds with significant therapeutic properties, including antiemetic, antipsychotic, and anticancer agents. The specific substitution pattern on the benzene ring and the nature of the N-alkyl group can profoundly influence the molecule's pharmacological profile, dictating its binding affinity, selectivity, and pharmacokinetic properties.
N-Propyl 4-bromo-3-methoxybenzamide is a compound of interest that combines several key structural features: a halogenated aromatic ring, a methoxy electron-donating group, and an N-propyl amide chain. The bromine atom at the 4-position provides a site for further functionalization via cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic environment of the ring. The N-propyl group influences the compound's lipophilicity and steric profile. This guide will meticulously dissect its structure and provide a detailed roadmap for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The structure of N-Propyl 4-bromo-3-methoxybenzamide is defined by a central benzene ring substituted at positions 1, 3, and 4. The N-propylcarboxamide group is at position 1, a methoxy group at position 3, and a bromine atom at position 4.
Caption: 2D Structure of N-Propyl 4-bromo-3-methoxybenzamide.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrNO₂ | Calculated |
| Molecular Weight | 272.14 g/mol | Calculated |
| XLogP3 | ~3.0 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Polar Surface Area | 38.33 Ų | Predicted[1] |
Retrosynthetic Analysis and Synthesis Protocol
The most direct and logical approach to synthesizing N-Propyl 4-bromo-3-methoxybenzamide is through the formation of an amide bond between a carboxylic acid and a primary amine. This is a fundamental transformation in organic synthesis.[2]
Retrosynthetic Pathway
The retrosynthetic analysis disconnects the amide C-N bond, identifying 4-bromo-3-methoxybenzoic acid and n-propylamine as the requisite starting materials. This is a reliable and efficient strategy.
Caption: Retrosynthetic analysis for the target molecule.
Choice of Coupling Reagent: A Justification
While carboxylic acids and amines do not spontaneously form amides at ambient temperatures, the reaction can be mediated by a "coupling reagent". The role of the coupling reagent is to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. For this synthesis, a carbodiimide-based reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-Diisopropylcarbodiimide (DIC) is an excellent choice due to its efficiency and broad applicability.[2][3] To suppress potential side reactions and minimize racemization (though not a concern for this achiral synthesis), an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is often included.
Detailed Experimental Protocol
Objective: To synthesize N-Propyl 4-bromo-3-methoxybenzamide from 4-bromo-3-methoxybenzoic acid and n-propylamine.
Materials:
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4-bromo-3-methoxybenzoic acid (1.0 eq)[4]
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n-Propylamine (1.1 eq)[5]
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N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
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1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalyst)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (for extraction)
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Hexanes (for recrystallization/chromatography)
Procedure:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.
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Activation: Add HOBt (0.1 eq) to the solution, followed by the dropwise addition of DIC (1.2 eq). Stir the mixture at 0 °C (ice bath) for 20-30 minutes. The formation of a white precipitate (diisopropylurea) may be observed during the reaction.
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Amine Addition: Slowly add n-propylamine (1.1 eq) to the activated mixture at 0 °C.
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Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Workup:
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Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.
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Transfer the filtrate to a separatory funnel and dilute with additional DCM or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes any unreacted amine, residual acid, and aqueous contaminants.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure N-Propyl 4-bromo-3-methoxybenzamide.
Structural Elucidation and Spectroscopic Analysis
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.65 | d | 1H | Ar-H (H-5) | Ortho to the bromine atom, deshielded. |
| ~ 7.40 | d | 1H | Ar-H (H-2) | Ortho to the amide, deshielded. |
| ~ 7.10 | dd | 1H | Ar-H (H-6) | Coupled to both H-2 and H-5. |
| ~ 6.20 | br s | 1H | N-H | Broad signal due to quadrupolar relaxation and exchange. |
| ~ 3.90 | s | 3H | O-CH₃ | Singlet, typical for a methoxy group. |
| ~ 3.35 | q | 2H | N-CH₂- | Coupled to the adjacent CH₂ group and the N-H proton. |
| ~ 1.60 | sextet | 2H | -CH₂-CH₂- | Coupled to the two adjacent CH₂ groups. |
| ~ 0.95 | t | 3H | -CH₂-CH₃ | Triplet due to coupling with the adjacent CH₂ group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 166.5 | C=O (Amide) | Typical chemical shift for a benzamide carbonyl carbon. |
| ~ 156.0 | C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~ 135.0 | C-C=O | Aromatic carbon attached to the amide group. |
| ~ 132.0 | C-H (Ar) | Aromatic methine carbon. |
| ~ 125.0 | C-H (Ar) | Aromatic methine carbon. |
| ~ 115.0 | C-Br | Aromatic carbon attached to bromine, deshielded by halogen. |
| ~ 112.0 | C-H (Ar) | Aromatic methine carbon. |
| ~ 56.0 | O-CH₃ | Methoxy carbon. |
| ~ 42.0 | N-CH₂ | Aliphatic carbon attached to nitrogen. |
| ~ 23.0 | -CH₂-CH₂- | Middle carbon of the propyl chain. |
| ~ 11.5 | -CH₂-CH₃ | Terminal methyl carbon of the propyl chain. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~ 3300 | Medium, Broad | N-H stretch | Secondary Amide |
| ~ 2960-2850 | Medium | C-H stretch | Aliphatic (Propyl) |
| ~ 1640 | Strong | C=O stretch (Amide I) | Secondary Amide |
| ~ 1540 | Strong | N-H bend (Amide II) | Secondary Amide |
| ~ 1250 | Strong | C-O stretch | Aryl Ether |
| ~ 1050 | Strong | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): Expect two prominent peaks of nearly equal intensity at m/z 271 and m/z 273. This characteristic M, M+2 isotopic pattern is definitive for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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Key Fragmentation: A primary fragmentation would be the alpha-cleavage of the N-propyl group. Another significant fragmentation would be the McLafferty rearrangement if sterically feasible, or cleavage of the amide bond to produce fragments corresponding to the benzoyl cation (m/z 214/216) and the propylaminyl radical.
Potential Applications and Future Research
Derivatives of bromo-methoxybenzamide have been explored in various contexts. The presence of the bromine atom makes N-Propyl 4-bromo-3-methoxybenzamide an excellent intermediate for further chemical elaboration. It can serve as a substrate in Suzuki, Heck, or Sonogashira cross-coupling reactions to introduce diverse functionalities at the 4-position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery. The overall scaffold is of interest for screening in oncology, neuroscience, and anti-infective programs.
Future research should focus on the synthesis of this compound followed by its comprehensive biological evaluation. X-ray crystallography could provide definitive structural confirmation and insights into intermolecular interactions in the solid state.
Safety and Handling
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Starting Materials: 4-bromo-3-methoxybenzoic acid may cause skin and eye irritation.[4] n-Propylamine is a flammable liquid and is corrosive, causing irritation to the skin, eyes, and respiratory tract.[6]
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Reagents: DIC and HOBt are irritants. All manipulations should be performed in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. (n.d.). Chemsrc. Retrieved from [Link]
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N-Isopropyl 4-bromo-3-methoxybenzamide | CAS No: 1072944-42-3. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
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Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]
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MONO-N-PROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
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n-PROPYLAMINE. (n.d.). International Chemical Safety Cards. Retrieved from [Link]
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N-Propylamine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]


